Carbonothioic chloride fluoride

Description

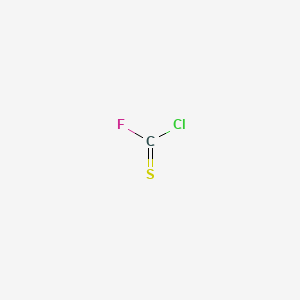

Carbonothioic chloride fluoride (CAS: CID 137033) is a sulfur-containing organohalide with the molecular formula CClFS and the systematic name chloromethanethioyl fluoride. Its structure features a central carbon atom bonded to sulfur (as a thiocarbonyl group), chlorine, and fluorine (Figure 1). Key identifiers include:

- SMILES: C(=S)(F)Cl

- InChIKey: FBFTTXYJHNXDDZ-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS): Ranges from 109.9 Ų ([M-H]⁻) to 122.0 Ų ([M+Na]⁺) .

This compound is of interest in synthetic chemistry due to its dual halogen (Cl/F) and thiocarbonyl functionality, which may confer unique reactivity in nucleophilic substitution or coupling reactions.

Properties

CAS No. |

1495-18-7 |

|---|---|

Molecular Formula |

CClFS |

Molecular Weight |

98.53 g/mol |

IUPAC Name |

chloromethanethioyl fluoride |

InChI |

InChI=1S/CClFS/c2-1(3)4 |

InChI Key |

FBFTTXYJHNXDDZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:

CS2+Cl2+F2→CClFS+S2F2

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonothioic chloride fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).

Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).

Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.

Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed

Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).

Reduction: Carbonothioic fluoride (CF2S).

Substitution: Various halogenated derivatives depending on the substituent used

Scientific Research Applications

Carbonothioic chloride fluoride, often referred to as carbonyl fluoride, is a chemical compound with the formula COF~2~. It is a carbon oxohalide, existing as a colorless, highly toxic gas . The molecule has a planar structure with symmetry, featuring bond lengths of 1.174 Å for the carbon-oxygen bond and 1.312 Å for the carbon-fluorine bond, with an F–C–F bond angle of 108.0° .

Synthesis and Production

Carbonyl fluoride is typically produced during the thermal decomposition of fluorinated hydrocarbons, such as trifluoromethanol or tetrafluoromethane, in the presence of water :

It can also be synthesized by reacting phosgene with hydrogen fluoride or by fluorinating carbon monoxide, although the latter method may lead to over-fluorination, resulting in carbon tetrafluoride . A more convenient method involves fluorinating carbon monoxide with silver difluoride :

Reactivity

Carbonyl fluoride is unstable in the presence of water, undergoing hydrolysis to form carbon dioxide and hydrogen fluoride :

It can also react explosively with reducing agents, necessitating caution in laboratory settings.

Toxicity and Safety

Carbonyl fluoride is highly toxic, with a recommended exposure limit of 2 ppm as an 8-hour time-weighted average and 5 ppm as a short-term (15-minute average) exposure . This translates to 1 ppm = 2.70 mg of carbonyl fluoride per 1 m³ of air . Exposure can cause severe respiratory issues, skin burns, and eye irritation, requiring stringent safety measures during handling and use.

Mechanism of Action

The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .

Comparison with Similar Compounds

Carbonothioic Dichloride (Thiophosgene, CCl₂S)

Carbonothioic Bromide Chloride (CBrClS)

Carbonyl Fluoride (CF₂O)

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Key Reactivity Profile |

|---|---|---|---|---|

| Carbonothioic chloride fluoride | CClFS | 98.95 | N/A | High electrophilicity due to F/Cl synergy |

| Carbonothioic dichloride | CCl₂S | 114.97 | 752.5 | Rapid nucleophilic substitution |

| Carbonothioic bromide chloride | CBrClS | 143.43 | N/A | Moderate reactivity (Br/Cl interplay) |

| Carbonyl fluoride | CF₂O | 66.01 | 666.7 | Hydrolysis-prone; forms HF/CO₂ |

Reactivity Trends

- Halogen Influence : Fluorine’s electronegativity in CClFS enhances the thiocarbonyl group’s electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) compared to CCl₂S .

- Hydrolysis Stability : CClFS is less prone to hydrolysis than CF₂O due to sulfur’s lower electronegativity compared to oxygen .

Q & A

Q. What systematic approaches are recommended for synthesizing carbonothioic chloride fluoride (CSClF) in laboratory settings?

A common method involves controlled fluorination or chlorination of thiocarbonyl precursors. For example, reacting thiocarbonyl chloride (CSCl₂) with fluorine sources (e.g., AgF₂) under inert atmospheres yields CSClF. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like cyclic perfluoroethers, which are common in fluorination processes . Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹⁹F NMR).

Q. How are key physicochemical properties (e.g., bond angles, thermal stability) of CSClF experimentally determined?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while X-ray crystallography or computational modeling (DFT) resolve molecular geometry. For instance, bond angles for analogous compounds like thiocarbonyl chloride (CSCl₂) are reported as ∠Cl-C-S ≈ 120° . Spectroscopic techniques (FTIR, Raman) identify vibrational modes (C=S stretch ~1100–1200 cm⁻¹; C-F stretch ~1000–1100 cm⁻¹) .

Q. What analytical methods are prioritized for quantifying CSClF in mixed halogenated systems?

Gas chromatography with electron capture detection (GC-ECD) or high-resolution mass spectrometry (HRMS) provides sensitivity for trace analysis. Calibration curves using certified reference materials (CRMs) are essential, and interferences from co-eluting halocarbons (e.g., CCl₂F₂) must be addressed via column selection (e.g., DB-624 for polar halogenated compounds) .

Q. How is the nomenclature for CSClF standardized in academic literature?

Following IUPAC rules, the compound is named based on functional group priority: "this compound" denotes a thiocarbonyl group (C=S) with chloride and fluoride substituents. Systematic naming avoids ambiguity compared to trivial terms like "thiocarbonyl chlorofluoride" .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in CSClF’s reactivity under varying pH conditions?

Contradictory hydrolysis rates in acidic vs. alkaline media arise from competing nucleophilic pathways. In acidic conditions, H⁺ catalyzes thiocarbonyl electrophilicity, favoring hydrolysis to CO₂ and H₂S. In alkaline conditions, OH⁻ attacks the carbon center, forming fluorinated carboxylates. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O) can resolve these pathways .

Q. How do computational models address discrepancies in CSClF’s electronic structure reported across studies?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) reconciles variations in dipole moments and frontier orbital energies. For example, discrepancies in C=S bond polarity may stem from basis set limitations or solvent effects not accounted for in earlier models .

Q. What experimental designs mitigate artifacts when studying CSClF’s photodegradation pathways?

Dark controls and actinometry are critical to distinguish thermal vs. photolytic degradation. Time-resolved laser spectroscopy identifies transient intermediates (e.g., thiyl radicals), while quantum yield calculations validate proposed mechanisms. Contradictions in product distributions (e.g., SO₂ vs. SCl₂ formation) often stem from wavelength-dependent excitation .

Q. How should researchers handle conflicting toxicity data for CSClF in environmental matrices?

Meta-analyses of ecotoxicological studies require weighting by methodological rigor (e.g., OECD-compliant assays vs. non-standardized tests). For example, discrepancies in LC₅₀ values for aquatic organisms may reflect differences in exposure media (freshwater vs. saline). Multivariate regression can isolate confounding variables like dissolved organic carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.